STRONTIUM HEXAFLUOROACETYLACETONATE
Description
Properties
CAS No. |
12012-89-3 |
|---|---|
Molecular Formula |
C10H2F12O4Sr |
Molecular Weight |
501.72 |
Origin of Product |
United States |
Preparation Methods
Direct Metathesis Reaction: Stoichiometric Control and Yield Optimization
The most common synthesis involves reacting strontium chloride (SrCl₂) with hexafluoroacetylacetone in a polar aprotic solvent:
Reaction Conditions:
-
Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis .
-
Temperature: 60–80°C under nitrogen atmosphere to minimize ligand decomposition.
-
Base Addition: Triethylamine (TEA) or NaOH to neutralize HCl and shift equilibrium toward product formation .
Table 1: Yield Variation with Solvent and Base
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | TEA | 60 | 78 | 98.5 |
| DMF | NaOH | 80 | 85 | 99.2 |
| Acetone | K₂CO₃ | 50 | 62 | 97.1 |
Yields exceed 80% in DMF due to improved ligand solubility, while THF offers easier post-reaction purification . Excess Hhfac (2.2 equivalents) ensures complete Sr²⁺ coordination, but higher ratios promote ligand dimerization.
Solvent-Mediated Ligand Exchange: Role of Dielectric Constant
Alternative methods employ strontium hydroxide (Sr(OH)₂) or carbonate (SrCO₃) as precursors in mixed-solvent systems:
Key Insights:
-
Solvent Polarity: Ethanol-water mixtures (3:1 v/v) enhance SrCO₃ dissolution while stabilizing Hhfac .
-
Reflux Duration: Extended reflux (12–24 hours) ensures complete decarbonation, verified by FT-IR loss of carbonate peaks at 1,450 cm⁻¹.
-
Byproduct Management: Azeotropic distillation removes water, preventing Sr(hfac)₂ hydrolysis into Sr(OH)₂ impurities .
Hydrothermal Synthesis: Crystallographic Precision
Hydrothermal methods at 120–150°C in autoclaves produce single-crystalline Sr(hfac)₂ suitable for X-ray diffraction studies:
Procedure:
-
Dissolve Sr(NO₃)₂ and Hhfac in ethanol (1:2.5 molar ratio).
-
Add NH₄OH to adjust pH to 8–9, inducing ligand deprotonation.
-
Heat at 140°C for 48 hours; cool slowly to room temperature.
Outcomes:
-
Challenges: Limited scalability and high energy costs restrict industrial adoption.
Vapor Deposition Precursor Preparation: Sublimation Techniques
For CVD applications, Sr(hfac)₂ must be purified via sublimation:
Optimized Parameters:
-
Temperature: 110–120°C under vacuum (10⁻³ Torr).
-
Trap Cooling: Liquid nitrogen condenses impurities, leaving >99.95% pure Sr(hfac)₂ .
Table 2: Sublimation Efficiency vs. Temperature
| Temperature (°C) | Pressure (Torr) | Purity (%) | Recovery (%) |
|---|---|---|---|
| 100 | 10⁻³ | 99.2 | 85 |
| 120 | 10⁻³ | 99.9 | 92 |
| 130 | 10⁻³ | 99.7 | 88 |
Higher temperatures risk ligand degradation, reducing recovery yields.
Purification and Characterization Techniques
Recrystallization:
-
Solvent Pair: Hexane/diethyl ether (4:1) removes unreacted Hhfac.
-
Purity Analysis: NMR (¹⁹F) shows absence of free Hhfac at -75 ppm .
Thermogravimetric Analysis (TGA):
Industrial-Scale Manufacturing Processes
Large-scale production (e.g., American Elements, Strem Chemicals) uses continuous-flow reactors to enhance reproducibility :
Key Steps:
-
Automated SrCl₂ and Hhfac feeding in DMF.
-
In-line pH monitoring with NaOH addition.
-
Centrifugal separation and vacuum drying.
Output: 500–1,000 kg/month with 99.5% purity for electronics applications .
Challenges and Optimization Strategies
Moisture Sensitivity:
-
Glovebox synthesis (<1 ppm H₂O) prevents Sr(hfac)₂ hydrolysis.
Ligand Cost:
Particle Size Control:
-
Ultrasound-assisted crystallization yields 50–100 nm particles for nanoparticle applications.
Chemical Reactions Analysis
Types of Reactions: Strontium hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of strontium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states of strontium.
Substitution: The compound can undergo substitution reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled temperature and pressure.
Major Products Formed:
Oxidation: Strontium oxide and other higher oxidation state compounds.
Reduction: Lower oxidation state strontium compounds.
Substitution: New strontium complexes with different ligands.
Scientific Research Applications
Applications in Thin Film Deposition
Chemical Vapor Deposition (CVD) : Strontium hexafluoroacetylacetonate is utilized as a precursor in CVD processes to deposit strontium-containing thin films. These films are essential for applications in electronics, particularly in the fabrication of high-k dielectric materials used in capacitors and transistors. The high dielectric constant of strontium titanate (a derivative material) makes it particularly attractive for miniaturized electronic devices .
Atomic Layer Deposition (ALD) : The compound has been investigated for its role as a precursor in ALD processes, where its adsorption characteristics can influence growth rates and film uniformity. Studies have shown that the size and shape of the precursor molecule significantly affect the growth per cycle (GPC), making this compound a candidate for optimizing ALD processes in semiconductor manufacturing .
Catalytic Applications
This compound serves as a catalyst or catalyst precursor in various organic reactions. Its ability to form stable complexes allows it to facilitate reactions under mild conditions, leading to improved yields and selectivity. For example, it has been used in the synthesis of complex organic molecules through C–C coupling reactions, demonstrating its utility in synthetic organic chemistry .
Case Study 1: Thin Film Fabrication
In a study focused on the deposition of strontium titanate films using this compound as a precursor, researchers achieved high-quality films with excellent electrical properties. The films were characterized using X-ray diffraction (XRD) and scanning electron microscopy (SEM), confirming their crystalline structure and morphology suitable for electronic applications .
Case Study 2: Catalytic Performance
A recent investigation into the catalytic performance of this compound revealed its effectiveness in promoting cross-coupling reactions under solvent-free conditions. The study highlighted its ability to enhance reaction rates while minimizing side products, showcasing its potential for green chemistry applications .
Mechanism of Action
The mechanism of action of strontium hexafluoroacetylacetonate involves its interaction with specific molecular targets and pathways. In catalysis, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it can interact with cellular components, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Identifiers :
- CAS No.: 121012-89-3
- PubChem CID: 2776535
- IUPAC Name: strontium; 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate .
Sr(hfa)₂ is primarily used in materials science, particularly as a precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) to produce strontium-containing thin films in electronic and optoelectronic devices. Its fluorinated ligands confer high volatility and stability under processing conditions .
Comparison with Similar Compounds
Strontium Acetylacetonate (Sr(acac)₂)
Chemical Formula : Sr(C₅H₇O₂)₂
Key Differences :
- Ligand Structure : Unlike hfa, acetylacetonate (acac) ligands have methyl groups instead of trifluoromethyl groups. This reduces electron-withdrawing effects and thermal stability.
- Volatility : Sr(hfa)₂ is more volatile than Sr(acac)₂ due to fluorine's electronegativity, making it preferable for high-temperature CVD applications.
- Applications : Sr(acac)₂ is less commonly used in advanced materials due to lower thermal resilience but may serve in catalysis or organic synthesis .
Chromium(III) Hexafluoroacetylacetonate (Cr(hfa)₃)
Chemical Formula : Cr(C₅HF₆O₂)₃
Key Differences :
- Metal Center : Chromium (transition metal, +3 oxidation state) vs. strontium (alkaline earth metal, +2).
- Coordination Geometry : Cr(hfa)₃ adopts an octahedral geometry, while Sr(hfa)₂ likely has a higher coordination number (e.g., 8-coordinate) due to Sr²⁺'s larger ionic radius.
- Applications : Cr(hfa)₃ is used in spin-coated films for magnetic materials, contrasting with Sr(hfa)₂'s role in dielectric or oxide films .
Strontium Carbonate (SrCO₃)
Chemical Formula : SrCO₃
Key Differences :
- Structure and Reactivity : A simple ionic compound vs. a coordination complex. SrCO₃ reacts with acids to form salts, while Sr(hfa)₂ undergoes ligand substitution or decomposition.
- Applications: SrCO₃ is used in glass manufacturing (e.g., CRT screens) and pyrotechnics, whereas Sr(hfa)₂ is specialized for thin-film technologies .
Strontium Oxalate (SrC₂O₄)
Chemical Formula : SrC₂O₄
Key Differences :
- Solubility : Strontium oxalate is water-insoluble, limiting its use to analytical chemistry (e.g., gravimetric analysis). Sr(hfa)₂ is soluble in organic solvents, enabling solution-processing techniques.
- Hazards : SrC₂O₄ is harmful if ingested (H302), while Sr(hfa)₂ poses risks of skin/eye irritation (H315, H319) and respiratory issues (H335) .
Data Tables
Table 1: Chemical and Physical Properties
| Property | Sr(hfa)₂ | Sr(acac)₂ | SrCO₃ | Cr(hfa)₃ |
|---|---|---|---|---|
| Molecular Weight | Not reported | ~335 g/mol (est.) | 147.63 g/mol | 663.24 g/mol |
| Melting Point | Not reported | ~250°C (decomp.) | 1,494°C (decomp.) | ~180°C (sublimes) |
| Solubility | Organic solvents | Organic solvents | Insoluble in water | Organic solvents |
| Primary Applications | Thin-film deposition | Catalysis | Glass manufacturing | Magnetic films |
| Hazards | H315, H319, H335 | Less studied | Non-hazardous (GHS) | Not reported |
Table 2: Coordination Chemistry Comparison
Key Research Findings
Ligand Effects: Fluorinated ligands in Sr(hfa)₂ enhance thermal stability and volatility compared to non-fluorinated analogs like Sr(acac)₂, making them superior for CVD applications .
Safety Profile: The toxicity of Sr(hfa)₂ is attributed to its organic ligands, contrasting with simpler strontium salts (e.g., SrCO₃) that are generally non-toxic .
Q & A
Q. Table 1: Common Characterization Techniques for Sr(hfac)
How do ligand geometry and solvent polarity affect the stability of Sr(hfac) complexes?
The hexafluoroacetylacetonate ligand’s strong electron-withdrawing groups enhance thermal stability but increase sensitivity to nucleophilic attack.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize Sr(hfac) by reducing ligand dissociation .
- Thermal degradation : Decomposition above 200°C releases volatile fluorinated byproducts; monitored via TGA-DSC .
What are the dominant applications of Sr(hfac) in materials science?
- Chemical vapor deposition (CVD) : Sr(hfac) serves as a precursor for strontium-containing thin films (e.g., SrTiO₃ for dielectric layers) .
- Coordination chemistry : Used to synthesize heterometallic complexes for catalytic studies (e.g., Sr-Fe oxides) .
Advanced Research Questions
How can researchers address reproducibility challenges in Sr(hfac) synthesis, particularly in controlling trace metal impurities?
- Method : Implement ICP-MS to quantify trace metals (e.g., Na⁺, K⁺) from starting materials. Chelating resins pre-treat solvents to remove contaminants .
- Statistical validation : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and identify critical impurities .
What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for Sr(hfac) coordination geometry?
Q. Table 2: Thermal Decomposition Parameters for Sr(hfac)
| Condition | Decomposition Pathway | Key Products | Instrumentation |
|---|---|---|---|
| N₂ atmosphere | Stepwise ligand loss | SrF₂, CO₂ | TGA-MS |
| O₂ atmosphere | Oxidative degradation | SrO, CF₃COOH | DSC-FTIR |
How can isotopic labeling (e.g., ⁸⁶Sr vs. ⁸⁷Sr) enhance mechanistic studies of Sr(hfac) in catalytic systems?
- Tracer studies : Isotopically enriched Sr(hfac) (e.g., ⁸⁷Sr) tracks metal redistribution in catalytic cycles via ToF-SIMS .
- Kinetic isotope effects : Compare reaction rates between isotopes to elucidate rate-determining steps .
What computational methods complement experimental data for predicting Sr(hfac) reactivity?
- DFT calculations : Model ligand exchange energetics and transition states (e.g., Gaussian09 with B3LYP functional) .
- Molecular dynamics : Simulate solvent interactions to predict solubility trends .
How can researchers optimize Sr(hfac) for hybrid organic-inorganic material synthesis?
- Coordination tuning : Introduce co-ligands (e.g., bipyridine) to modulate Sr(hfac) reactivity .
- In situ characterization : Use synchrotron XRD to monitor real-time structural evolution during synthesis .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
